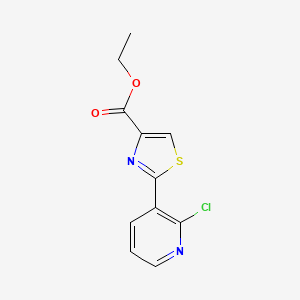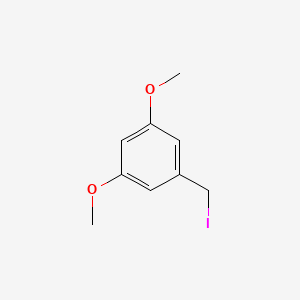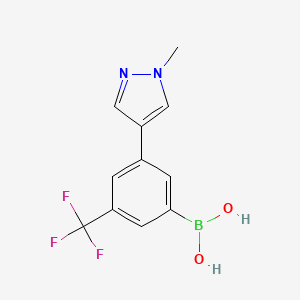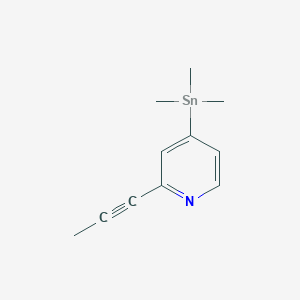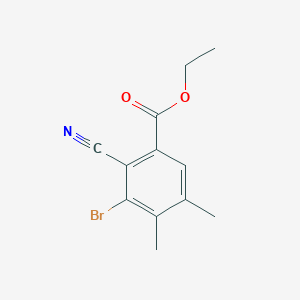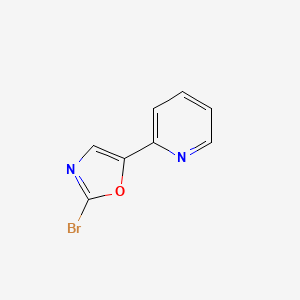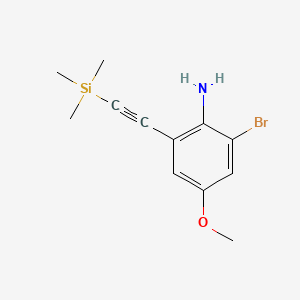
4-Bromo-2-(2-chloroethyl)benzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(2-chloroethyl)benzoyl chloride is an organic compound with the molecular formula C9H7BrCl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the 4-position and a 2-chloroethyl group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-chloroethyl)benzoyl chloride typically involves the chlorination of 4-bromo-2-ethylbenzoyl chloride. The reaction conditions often include the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .
化学反应分析
Types of Reactions
4-Bromo-2-(2-chloroethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
Substitution: Products include various substituted benzoyl chlorides.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols
科学研究应用
4-Bromo-2-(2-chloroethyl)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-Bromo-2-(2-chloroethyl)benzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile involved. The molecular targets and pathways include interactions with enzymes and proteins, which can lead to the formation of covalent bonds and subsequent biological effects .
相似化合物的比较
Similar Compounds
- 4-Bromo-2-chlorobenzoic acid
- 4-Bromo-2-chloroacetophenone
- 4-Bromo-2-chlorobenzyl chloride
Uniqueness
4-Bromo-2-(2-chloroethyl)benzoyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers a unique combination of electrophilic and nucleophilic sites, making it versatile for various chemical transformations .
属性
分子式 |
C9H7BrCl2O |
|---|---|
分子量 |
281.96 g/mol |
IUPAC 名称 |
4-bromo-2-(2-chloroethyl)benzoyl chloride |
InChI |
InChI=1S/C9H7BrCl2O/c10-7-1-2-8(9(12)13)6(5-7)3-4-11/h1-2,5H,3-4H2 |
InChI 键 |
RENZIMXJMNOMFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)CCCl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B13659565.png)

![2-Bromo-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13659579.png)
![Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B13659581.png)
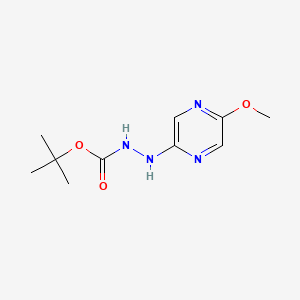
![barium(2+) [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B13659595.png)
